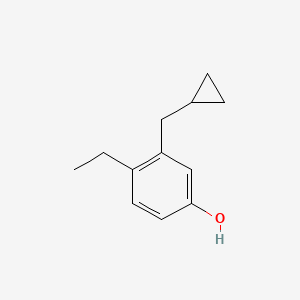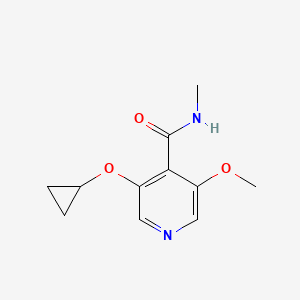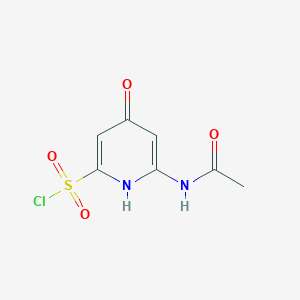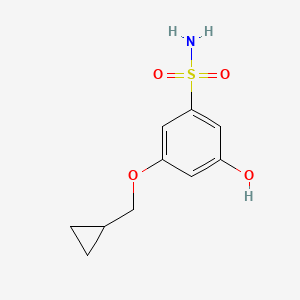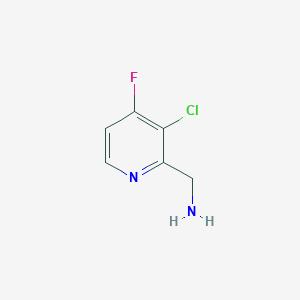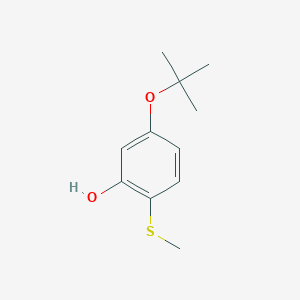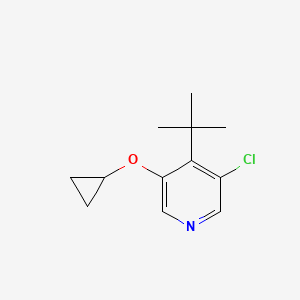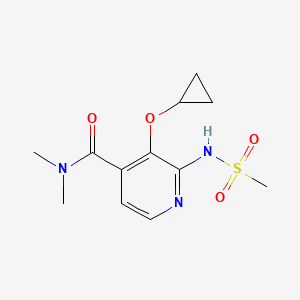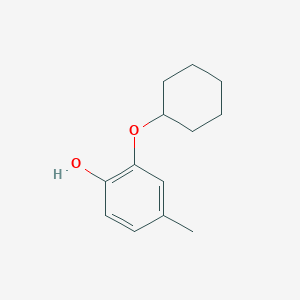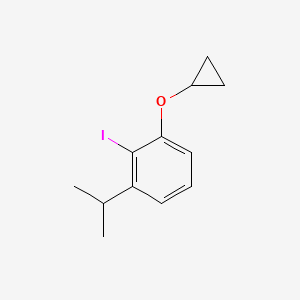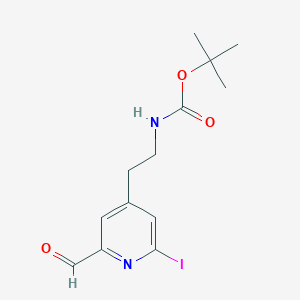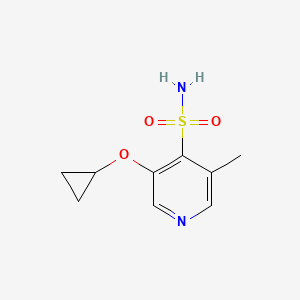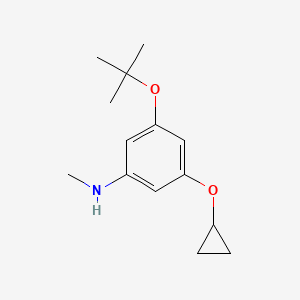
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to an aniline core, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-N-methylaniline involves several steps. One common method includes the reaction of 3-tert-butoxy-5-cyclopropoxybenzaldehyde with methylamine under specific conditions to form the desired aniline derivative. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of the target compound .
Analyse Des Réactions Chimiques
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and cyclopropoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence various biochemical processes.
Comparaison Avec Des Composés Similaires
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline can be compared with similar compounds such as:
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylaniline: This compound has an additional methyl group on the nitrogen atom, which may alter its chemical and biological properties.
3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide: This compound has a benzamide group instead of an aniline core, leading to different reactivity and applications.
The unique combination of tert-butoxy and cyclopropoxy groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N-methyl-5-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13-8-10(15-4)7-12(9-13)16-11-5-6-11/h7-9,11,15H,5-6H2,1-4H3 |
Clé InChI |
APMFGTJCJWGPMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


